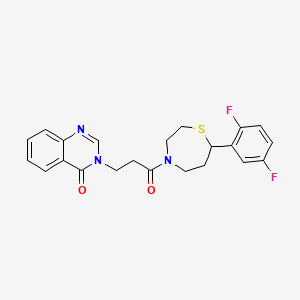

3-(3-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-oxopropyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[3-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-3-oxopropyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F2N3O2S/c23-15-5-6-18(24)17(13-15)20-7-9-26(11-12-30-20)21(28)8-10-27-14-25-19-4-2-1-3-16(19)22(27)29/h1-6,13-14,20H,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYDDNLVQOFSJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CCN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural Features and Activity of Comparable Compounds

Key Comparisons

Substituent Effects on Carbonic Anhydrase Inhibition

- Aliphatic vs. Aromatic Thioethers: 2-(Aliphatic-thio)quinazolin-4(3H)-ones (KI = 6.4–14.2 nM) exhibit significantly stronger hCA II inhibition than benzylthio analogs (KI = 66.5–173.4 nM) .

Role of Fluorine Substitution

- The 2,5-difluorophenyl moiety in the target compound mirrors structural motifs in TRK kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidine derivatives), where fluorine atoms improve pharmacokinetics and target engagement . This suggests the difluorophenyl group in the target compound could confer similar advantages in stability or selectivity.

Heterocyclic Core Variations

- Compared to benzodiazepine/oxazepine-containing analogs (e.g., coumarin-linked derivatives in ), the quinazolinone-thiazepane scaffold offers distinct electronic and steric properties. The sulfur atom in the thiazepane may facilitate hydrophobic interactions, while the quinazolinone’s planar structure could enable π-π stacking in enzyme active sites.

Hypothesized Advantages of the Target Compound

Enhanced Binding Flexibility : The 1,4-thiazepane’s larger ring size may allow better adaptation to enzyme pockets compared to smaller heterocycles (e.g., pyrrolidine in TRK inhibitors ).

Improved Selectivity: The combination of quinazolinone and difluorophenyl groups may dual-target CA and kinase pathways, reducing off-target effects.

Metabolic Stability: Fluorine atoms likely mitigate oxidative degradation, extending half-life compared to non-fluorinated analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-3-oxopropyl)quinazolin-4(3H)-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation of fluorophenyl-substituted thiazepane intermediates with quinazolinone precursors. For example, analogous compounds (e.g., 3-(4-chloro-phenyl)-2-thio-dihydroquinazolin-4-one) are synthesized via reactions between aldehydes (e.g., 4-chlorobenzaldehyde) and thioacetates, followed by hydrogenation or cyclization . Key factors include solvent choice (dioxane/water mixtures for Suzuki couplings), catalysts (e.g., PdCl₂(PPh₃)₂), and temperature control to avoid side reactions. Yields range from 70–90% under optimized conditions .

Q. How is structural characterization of this compound performed, and what analytical discrepancies might arise?

- Methodological Answer : Use a combination of ¹H/¹³C-NMR (to confirm substituent positions and stereochemistry), FT-IR (to identify carbonyl and thiazepane C-S stretches), and mass spectrometry (for molecular ion verification). For instance, NMR spectra of similar quinazolinones show aromatic proton signals at δ 7.2–8.5 ppm and carbonyl peaks at ~1700 cm⁻¹ in IR . Discrepancies in elemental analysis (e.g., C/H/N content) may arise from incomplete purification or hygroscopicity, requiring repeated recrystallization or drying .

Advanced Research Questions

Q. What strategies are employed to resolve conflicting bioactivity data in enzyme inhibition studies involving this compound?

- Methodological Answer : Contradictions in IC₅₀ values (e.g., for kinase or protease inhibition) often stem from assay variability (e.g., ATP concentration in kinase assays). Cross-reference results using orthogonal methods:

- Surface Plasmon Resonance (SPR) for direct binding affinity measurement.

- Cellular assays (e.g., luciferase-based reporters) to validate target engagement in physiological conditions .

For example, discrepancies in Pfmrk inhibition studies were resolved by standardizing assay buffers and including negative controls (e.g., non-fluorinated analogs) .

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed for this compound?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated thiazepane) to enhance solubility.

- Nanoformulation : Use liposomal encapsulation to improve plasma half-life, as demonstrated for spirocyclic quinazolinones .

- Metabolic stability assays : Conduct liver microsome studies to identify vulnerable sites (e.g., fluorophenyl oxidation) and guide structural modifications .

Q. What computational methods are used to predict off-target interactions of this compound?

- Methodological Answer :

- Molecular docking : Screen against kinase or GPCR libraries using Glide or AutoDock Vina, focusing on conserved ATP-binding pockets.

- QSAR models : Correlate substituent electronegativity (e.g., fluorine position) with off-target liability scores .

- Machine learning : Train models on ChEMBL bioactivity data to flag potential hERG or CYP450 interactions .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to account for this compound’s cytotoxicity in cell-based assays?

- Methodological Answer :

- Pre-screen cytotoxicity : Use a 10-point dilution series (0.1–100 µM) in HEK293 or HepG2 cells, measuring viability via MTT or resazurin assays.

- Selective index (SI) : Calculate SI = IC₅₀(cytotoxicity)/IC₅₀(target activity). SI > 10 indicates therapeutic potential .

- Time-dependent effects : Compare 24h vs. 72h exposures to rule out delayed apoptosis .

Q. What statistical approaches are recommended for analyzing contradictory results in SAR studies?

- Methodological Answer :

- Multivariate analysis : Apply PCA or PLS regression to separate electronic (e.g., fluorine substituent effects) from steric factors.

- Bayesian models : Quantify uncertainty in activity cliffs (e.g., sharp potency drops from minor structural changes) .

- Meta-analysis : Pool data from independent studies (e.g., antimicrobial vs. anticancer assays) to identify consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.